2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole
Description
2-Ethyl-4-isopropyl-3-methyl-1H-pyrrole is a substituted pyrrole derivative characterized by alkyl substituents at positions 2, 3, and 4 of the aromatic heterocyclic ring. Pyrroles are five-membered aromatic systems containing one nitrogen atom, and their derivatives are significant in organic synthesis, pharmaceuticals, and materials science. The compound’s structure includes an ethyl group (C₂H₅) at position 2, a methyl group (CH₃) at position 3, and an isopropyl group (C₃H₇) at position 4. These substituents influence its physicochemical properties, such as solubility, boiling point, and reactivity, compared to simpler pyrrole derivatives.
Properties
CAS No. |
183680-96-8 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-ethyl-3-methyl-4-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C10H17N/c1-5-10-8(4)9(6-11-10)7(2)3/h6-7,11H,5H2,1-4H3 |
InChI Key |
MEDLBRIYOALIMU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CN1)C(C)C)C |
Canonical SMILES |
CCC1=C(C(=CN1)C(C)C)C |
Synonyms |
1H-Pyrrole,2-ethyl-3-methyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Branching vs. Linearity: The target compound features three branched alkyl groups, whereas 3-Heptyl-1H-pyrrole has a single linear heptyl chain.
Hydrophobicity : The heptyl chain in 3-Heptyl-1H-pyrrole likely increases hydrophobicity (logP ~4.5 estimated) compared to the target compound, which has shorter, branched groups (estimated logP ~3.2).
Steric Effects : The isopropyl group at position 4 in the target compound introduces significant steric hindrance, which may slow electrophilic substitution reactions (e.g., nitration or sulfonation) relative to 3-Heptyl-1H-pyrrole.
Notes:
- The heptyl chain in 3-Heptyl-1H-pyrrole increases persistence in lipid-rich environments, whereas the target compound’s branched groups may enhance metabolic degradation.
- Both compounds likely require standard laboratory precautions (gloves, ventilation) due to pyrrole’s inherent reactivity.
Research Implications and Gaps
Synthetic Applications : The steric profile of this compound may favor regioselective functionalization at less hindered positions (e.g., position 5).
Data Limitations : Experimental data (e.g., crystallographic analysis via SHELX or toxicity profiles) for the target compound are absent in available literature. Further studies are needed to validate its properties.
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